4-Methoxyquinazoline-5-carbonitrile
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Overview
Description
4-Methoxyquinazoline-5-carbonitrile is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a methoxy group at the 4-position and a carbonitrile group at the 5-position makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyquinazoline-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methoxyaniline with cyanogen bromide under basic conditions to form the desired quinazoline ring. The reaction is usually carried out in a solvent like ethanol or acetonitrile, and the temperature is maintained around 60-80°C to ensure complete cyclization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as transition metals may also be employed to facilitate the reaction and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxyquinazoline-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinazoline-5-carboxylic acid derivative.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Sodium hydride or other strong bases in polar aprotic solvents.
Major Products Formed:
- Quinazoline-5-carboxylic acid
- 4-Aminoquinazoline-5-carbonitrile
- Various substituted quinazoline derivatives .
Scientific Research Applications
4-Methoxyquinazoline-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in cancer research.
Medicine: Investigated for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of agrochemicals and functional materials
Mechanism of Action
The mechanism of action of 4-Methoxyquinazoline-5-carbonitrile involves its interaction with specific molecular targets. In cancer research, it has been shown to inhibit the activity of certain enzymes like tyrosine kinases, leading to the suppression of tumor growth. The compound may also interact with DNA and RNA, affecting gene expression and cellular functions .
Comparison with Similar Compounds
- Quinazoline
- 4-Methoxyquinoline
- 5-Cyanoquinazoline
- 4-Methoxyquinazoline-2-carbonitrile
Comparison: 4-Methoxyquinazoline-5-carbonitrile is unique due to the specific positioning of the methoxy and carbonitrile groups, which confer distinct chemical reactivity and biological activity. Compared to other quinazoline derivatives, it may offer enhanced selectivity and potency in certain applications, particularly in medicinal chemistry .
Properties
Molecular Formula |
C10H7N3O |
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Molecular Weight |
185.18 g/mol |
IUPAC Name |
4-methoxyquinazoline-5-carbonitrile |
InChI |
InChI=1S/C10H7N3O/c1-14-10-9-7(5-11)3-2-4-8(9)12-6-13-10/h2-4,6H,1H3 |
InChI Key |
VXIWHTCQIOEKRX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC2=CC=CC(=C21)C#N |
Origin of Product |
United States |
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